4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with benzylpiperazine and p-tolyl groups. Its structural complexity and potential biological activities make it a valuable subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (potentially protein kinases) and disrupt the signals that stimulate the proliferation of cells .
Biochemical Pathways
Given that protein kinases are potential targets, it can be inferred that the compound may affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Based on the potential inhibition of protein kinases, it can be inferred that the compound may disrupt cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or piperidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated analogs .
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Benzylpiperazine derivatives: These compounds have a benzylpiperazine moiety but differ in their core structures, affecting their pharmacological profiles.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-8-10-21(11-9-18)22-19(2)30-25-23(22)24(26-17-27-25)29-14-12-28(13-15-29)16-20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWKCPUCEZWGCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.